Positional Isomerism: Methoxy-Oxopiperidine Regioisomer Differentiation (4,3- vs. 3,4-Substitution Pattern)
The target compound (CAS 941982-44-1) is the 4-methoxy-3-(2-oxopiperidin-1-yl) regioisomer, whereas CAS 941978-62-7 is the 3-methoxy-4-(2-oxopiperidin-1-yl) regioisomer. These positional isomers, while sharing identical molecular formula (C₁₆H₂₀N₂O₃) and molecular weight (288.34 g/mol), present the 2-oxopiperidine group at different phenyl positions relative to the cyclopropanecarboxamide linkage, altering the spatial orientation of hydrogen-bond acceptor (piperidinone carbonyl) and donor (carboxamide NH) vectors . This regioisomeric difference is known to produce divergent biological activity profiles in related carboxamide series; for example, in the bradykinin B1 antagonist cyclopropanecarboxamide series, biphenyl regioisomerism shifted binding affinity by >10-fold [1]. No head-to-head biological comparison of these two specific regioisomers has been published; however, the structural precedent establishes that regioisomer identity is a critical procurement specification.
| Evidence Dimension | Positional isomer identity (methoxy and oxopiperidine substitution pattern on central phenyl ring) |
|---|---|
| Target Compound Data | 4-methoxy-3-(2-oxopiperidin-1-yl) substitution (CAS 941982-44-1); SMILES: COC1=C(C=C(C=C1)NC(=O)C2CC2)N3CCCCC3=O |
| Comparator Or Baseline | 3-methoxy-4-(2-oxopiperidin-1-yl) substitution (CAS 941978-62-7); methoxy and oxopiperidine positions swapped |
| Quantified Difference | Regioisomeric substitution pattern: oxopiperidine at phenyl C3 (target) vs. C4 (comparator); methoxy at C4 (target) vs. C3 (comparator). No direct comparative bioactivity data available. |
| Conditions | Structural identity confirmed by InChI Key comparison: NTPUWQQRURXXRU-UHFFFAOYSA-N (target) vs. comparator-specific InChI Key (not publicly resolved in this search) |
Why This Matters
Procuring the incorrect regioisomer invalidates SAR studies, synthetic route intermediates, and any patent-defined composition-of-matter claims; unambiguous CAS-level specification is the only reliable procurement control.
- [1] Bioorganic & Medicinal Chemistry Letters. Bradykinin B1 antagonists: Biphenyl SAR studies in the cyclopropanecarboxamide series. Bioorg Med Chem Lett. 2007;17(13):3608-3612. Demonstrates regioisomer-dependent potency shifts in cyclopropanecarboxamide class. View Source
